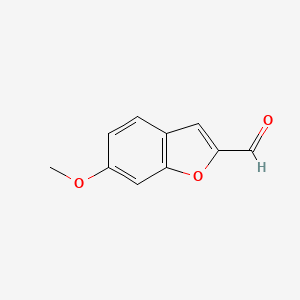

6-Methoxybenzofuran-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFAYQFZGHXFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202122 | |

| Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53860-74-5 | |

| Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053860745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 6-Methoxybenzofuran-2-carbaldehyde

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde

This compound, a heterocyclic compound with the molecular formula C₁₀H₈O₃, stands as a crucial intermediate in the landscape of modern organic synthesis and medicinal chemistry.[1] The benzofuran scaffold is a core structural motif in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a reactive aldehyde group at the 2-position, combined with the electron-donating methoxy group on the benzene ring, makes this molecule a versatile building block for the construction of more complex molecular architectures.[1]

This guide provides an in-depth exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of each method, rationalize the choice of reagents and conditions, and offer a comparative analysis to inform strategic decisions in a research and development setting. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Part 1: Foundational Strategy - Constructing the Benzofuran Core

The synthesis of the target aldehyde is predicated on the initial formation of the 6-methoxybenzofuran ring system. Numerous classical and modern methods exist for benzofuran synthesis, often involving the cyclization of appropriately substituted phenols.[3][4] A common and effective approach begins with a substituted salicylaldehyde, such as 2-hydroxy-4-methoxybenzaldehyde, which already contains the necessary oxygen and methoxy functionalities in the correct positions relative to each other.

One robust method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-haloester, such as ethyl bromomalonate, in the presence of a base like potassium carbonate.[5] This sequence proceeds via an initial O-alkylation followed by an intramolecular condensation and subsequent hydrolysis and decarboxylation to yield the benzofuran-2-carboxylic acid. This acid is a key precursor that can then be converted to the target aldehyde.

Part 2: Key Synthetic Methodologies for Formylation

With the 6-methoxybenzofuran core in hand, or by choosing a strategy that builds the aldehyde functionality concurrently, we can explore the most effective methods for its synthesis.

Method A: The Vilsmeier-Haack Reaction - Direct Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] Given that the 6-methoxybenzofuran ring is activated by both the ring oxygen and the methoxy group, it is an excellent substrate for this transformation. The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8]

Mechanistic Insight:

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent.[7] This species then undergoes an electrophilic aromatic substitution reaction with the 6-methoxybenzofuran. The attack preferentially occurs at the electron-rich 2-position of the furan ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to furnish the final aldehyde product.[8]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 6-methoxybenzofuran in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Hydrolysis & Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt and precipitates the product.

-

Isolation & Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Method B: Synthesis via a Carboxylic Acid Intermediate

This multi-step approach offers excellent control and is often used when direct formylation is problematic or when the precursor, 6-methoxybenzofuran-2-carboxylic acid, is readily available.[5]

Workflow Overview:

Diagram: Multi-Step Synthesis Workflow

Sources

- 1. Buy this compound | 53860-74-5 [smolecule.com]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a privileged heterocyclic structure found in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic and structural features make it a valuable scaffold in drug discovery, with derivatives exhibiting activities ranging from antimicrobial and anticancer to neuroprotective. 6-Methoxybenzofuran-2-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, leveraging the reactivity of its aldehyde functional group and the influence of the methoxy substituent on the benzofuran ring system.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of its fundamental properties and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 53860-74-5 | [1] |

| IUPAC Name | 6-methoxy-1-benzofuran-2-carbaldehyde | [1] |

| Appearance | Solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 296.0 ± 20.0 °C at 760 mmHg | |

| LogP (Predicted) | 2.1 | [1] |

Synthesis Strategies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

A common and effective strategy involves the formylation of 6-methoxybenzofuran. This can be achieved via methods such as the Vilsmeier-Haack reaction or by employing other formylating agents. The core benzofuran ring system itself is typically constructed through cyclization reactions.[1]

Experimental Protocol: A Generalized Synthetic Approach

The following diagram outlines a generalized workflow for the synthesis and purification of this compound, starting from a suitable precursor for the benzofuran core.

Step-by-Step Methodology:

-

Benzofuran Core Synthesis: A common method involves the reaction of an appropriately substituted phenol with an α-halo ketone or aldehyde, followed by an intramolecular cyclization. For 6-methoxybenzofuran, a starting material such as 4-methoxyphenol could be utilized. Base-catalyzed cyclization methods are often employed.[1]

-

Formylation: The synthesized 6-methoxybenzofuran is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a widely used and effective method for this transformation.

-

Work-up and Extraction: Upon completion of the reaction, the mixture is carefully quenched with ice-water and neutralized. The crude product is then extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

-

Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, is performed.

Analytical Characterization: A Spectroscopic Approach

The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For this compound, the expected signals would include:

-

A singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm.

-

A singlet for the methoxy protons around δ 3.8-4.0 ppm.

-

Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The specific splitting patterns would depend on the coupling between adjacent protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

-

A signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm.

-

Signals for the aromatic and furan ring carbons between δ 100-160 ppm.

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1710 (strong) |

| C-H (Aldehyde) | 2720 and 2820 (two weak bands) |

| C-O-C (Aromatic Ether) | 1200 - 1275 (strong) and 1020 - 1075 (medium) |

| C=C (Aromatic) | 1450 - 1600 (medium to weak) |

| C-H (Aromatic) | 3000 - 3100 (weak) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) and the methoxy group (-OCH₃, 31 Da).

Reactivity and Applications

The chemical reactivity of this compound is dominated by its aldehyde functionality.[1] It readily undergoes nucleophilic addition and condensation reactions, making it a versatile starting material for the synthesis of a wide range of derivatives.

Key Reactions:

-

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

-

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

These reactions open up avenues for the creation of novel compounds with potential applications in:

-

Pharmaceuticals: As a precursor for the synthesis of potential antimicrobial or anticancer agents.[1]

-

Materials Science: For the development of new materials with specific optical or electronic properties.[1]

-

Chemical Intermediates: As a building block for more complex organic molecules in various chemical industries.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as acutely toxic if swallowed (H301). Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, synthetic methodologies, and analytical characterization. A thorough understanding of these aspects is crucial for any scientist working with this important benzofuran derivative.

References

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde

Introduction: Unveiling a Versatile Heterocyclic Building Block

6-Methoxybenzofuran-2-carbaldehyde, identified by CAS number 53860-74-5, is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community.[1] Its structure, featuring a benzofuran core substituted with a methoxy group at the 6-position and a highly reactive carbaldehyde (formyl) group at the 2-position, makes it a pivotal intermediate in synthetic organic chemistry.[1] The benzofuran scaffold is a privileged structure found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules, enabling researchers in drug discovery and materials science to explore novel chemical entities with tailored properties.[1] This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, offering field-proven insights for researchers and developers.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its physical properties and spectroscopic signature.[1] A summary of its key identifiers and properties is presented below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53860-74-5 | [1][4][5] |

| Molecular Formula | C₁₀H₈O₃ | [1][4] |

| Molecular Weight | 176.17 g/mol | [1][4] |

| IUPAC Name | 6-methoxy-1-benzofuran-2-carbaldehyde | [1] |

| Physical Form | Solid | [4][6] |

| Melting Point | 78-80 °C | |

| Boiling Point | 296.0 ± 20.0 °C at 760 mmHg | |

| SMILES | COC1=CC2=C(C=C1)C=C(O2)C=O | [1] |

| InChI Key | GOFAYQFZGHXFTL-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data Interpretation

While specific analytical data is often proprietary to the supplier, the structure of this compound allows for a predictable spectroscopic profile essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the methoxy group protons (a singlet around 3.8-4.0 ppm), and a set of aromatic protons on both the benzene and furan rings, exhibiting characteristic coupling patterns.

-

¹³C NMR: The carbon NMR would prominently feature the aldehyde carbonyl carbon (~180-190 ppm), carbons of the aromatic rings, and the methoxy carbon (~55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically found around 1680-1700 cm⁻¹. Other key signals include C-O stretching from the methoxy and furan ether linkages, and C-H stretching from the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 176.17 g/mol .

Synthesis: Constructing the Benzofuran Core

The synthesis of this compound relies on established methodologies for constructing the benzofuran ring system and introducing the formyl group. The Vilsmeier-Haack reaction is a particularly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9][10]

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

This reaction provides a direct route to formylate the electron-rich 6-methoxybenzofuran precursor at the C2 position. The choice of this method is driven by its efficiency and the mild conditions required, which are compatible with the methoxy substituent.

The process involves two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is activated with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10]

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[8][9]

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example based on established chemical principles for the Vilsmeier-Haack reaction and should be adapted and optimized under appropriate laboratory conditions.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. The causality here is critical: the exothermic reaction must be controlled to prevent degradation of the reagent.

-

Substrate Addition: Dissolve 6-methoxybenzofuran (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the electrophilic substitution on the moderately activated benzofuran ring.

-

Workup and Hydrolysis: After completion, cool the reaction mixture and pour it cautiously onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, which allows for a diverse range of chemical transformations.

-

The Aldehyde Group: As the primary reactive center, the formyl group is susceptible to:

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases), or with active methylene compounds (e.g., malonates in Knoevenagel condensation) to extend the carbon chain.[1]

-

Oxidation: Can be readily oxidized to the corresponding 6-methoxybenzofuran-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[1]

-

Reduction: Can be reduced to the corresponding primary alcohol, (6-methoxybenzofuran-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

-

The Benzofuran Ring System: The aromatic core can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further functionalization.

References

- 1. Buy this compound | 53860-74-5 [smolecule.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 53860-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Pharmacological Potential of 6-Methoxybenzofuran-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Preamble: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] Its inherent properties, coupled with the potential for diverse functionalization, make it a focal point for the development of novel therapeutic agents. Within this versatile class, derivatives of 6-Methoxybenzofuran-2-carbaldehyde are emerging as a particularly promising family of compounds. The strategic placement of the electron-donating methoxy group at the C-6 position and the reactive carbaldehyde at the C-2 position provides a unique electronic and structural profile, rendering these molecules potent modulators of various biological pathways.[3][4]

This technical guide offers an in-depth exploration of the biological activities associated with this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of effects. It delves into the mechanistic underpinnings of their activity, provides detailed and validated experimental protocols for their evaluation, and synthesizes structure-activity relationship (SAR) data to guide future drug design efforts. Our objective is to equip scientific professionals with the foundational knowledge and practical methodologies required to harness the full therapeutic potential of this compelling class of molecules.

The Synthetic Gateway: From Core Scaffold to Diverse Derivatives

The biological exploration of this compound derivatives is fundamentally enabled by synthetic chemistry. The aldehyde functional group at the C-2 position serves as a versatile chemical handle for the creation of a vast library of derivatives, primarily through condensation reactions.[3] Two of the most effective and widely used strategies involve the formation of Schiff bases and chalcones.

-

Schiff Base Formation: The reaction of the 2-carbaldehyde group with primary amines yields imines, or Schiff bases. This reaction is a robust and high-yielding method for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the final compound.[5][6]

-

Claisen-Schmidt Condensation: The condensation of the aldehyde with acetophenones or other ketones containing an α-hydrogen, under basic or acidic conditions, leads to the formation of chalcones (α,β-unsaturated ketones).[7][8] This class of compounds is renowned for its broad spectrum of biological activities.

The causality behind choosing these synthetic routes lies in their efficiency, versatility, and the proven pharmacological relevance of the resulting Schiff base and chalcone scaffolds. This allows for the systematic exploration of the chemical space around the 6-methoxybenzofuran core to optimize for specific biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have consistently demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[9][10][11] Derivatives of this compound are of particular interest due to their potential to interfere with key signaling pathways implicated in carcinogenesis.[12]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of benzofuran derivatives against cancer cell lines are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9][13] The presence of halogen substituents or extended aromatic systems, often introduced via Schiff base or chalcone synthesis, can enhance this activity.[9][14] These modifications are thought to improve the molecule's ability to interact with biological targets such as tubulin or key kinases, leading to cell cycle arrest, or to modulate the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[9][12]

Diagram 1: General Workflow for Anticancer Activity Screening

Caption: A streamlined workflow for evaluating the anticancer potential of novel derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[1][15][16] It provides a quantitative measure of cell viability, from which the half-maximal inhibitory concentration (IC50) can be determined.

Principle: Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[13][15]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[15]

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[15]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[15]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[16]

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.[15][16]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

| Derivative | Target Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| Compound 7 | A549 (Lung) | Promising Activity | Standard |

| Compound 8 | A549 (Lung) | Significant Activity | Standard |

| Compound 8 | HepG2 (Liver) | Significant Activity | Standard |

| Benzofuran-isatin 5d | SW-620 (Colon) | 6.5 | Standard |

| Benzofuran-isatin 5a | HT-29 (Colon) | 9.4 | Standard |

| Data synthesized from studies on analogous benzofuran derivatives to illustrate presentation format.[9][13] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents.[5] Benzofuran derivatives have emerged as a promising scaffold in this area, with many demonstrating potent activity against a broad spectrum of pathogens.[1][12][16]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of benzofuran derivatives is often attributed to their ability to interfere with essential microbial processes. This can include the disruption of cell wall synthesis, inhibition of nucleic acid replication, or interference with crucial metabolic pathways.[17] The lipophilicity and electronic properties of the derivatives, which can be fine-tuned through the synthesis of Schiff bases or other analogues, play a critical role in their ability to penetrate microbial cell membranes and interact with intracellular targets.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[4]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the test derivative in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.[4]

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration in each well.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[4]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Spectrum

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound 3b | Moderate Activity | - | - |

| Compound 3c | Moderate Activity | - | - |

| Compound 3d | Moderate Activity | - | - |

| Compound VI | 50 - 200 | Not Active | 100 |

| Compound III | 50 - 200 | Not Active | 100 |

| Data synthesized from studies on analogous benzofuran derivatives to illustrate presentation format.[9][19] |

Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and excitotoxicity are key pathological features of numerous diseases, from arthritis to neurodegenerative disorders. Benzofuran derivatives have shown promise in modulating these processes, highlighting their potential as multi-target therapeutic agents.[15][20]

Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzofuran derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins during inflammation.[3][11][12] By reducing the expression and activity of COX-2 and other pro-inflammatory mediators like nitric oxide (NO) and various cytokines (e.g., IL-6, TNF-α), these compounds can effectively dampen the inflammatory response.[12] This activity is often evaluated using in vitro enzyme inhibition assays or cellular models using lipopolysaccharide (LPS)-stimulated macrophages.

Diagram 2: COX-2 Inhibition Pathway

Caption: Inhibition of prostaglandin synthesis by targeting the COX-2 enzyme.

Neuroprotective Mechanism: Attenuation of Excitotoxicity

Excitotoxicity is a process where excessive stimulation of glutamate receptors, especially the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events including oxidative stress and apoptosis.[21][22] Benzofuran derivatives have demonstrated neuroprotective effects by mitigating this damage.[15] Some derivatives may act as NMDA receptor antagonists, directly blocking the excessive Ca²⁺ influx.[23] Others exhibit potent antioxidant activity, scavenging the reactive oxygen species (ROS) generated during the excitotoxic cascade.[15][21]

Experimental Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity

This assay evaluates the ability of a test compound to protect primary neurons from cell death induced by overstimulation with NMDA.[22][23]

Principle: Primary cortical neurons are treated with a toxic concentration of NMDA. Cell viability is assessed to determine if pre-treatment with the test compound confers a protective effect.

Step-by-Step Protocol:

-

Neuronal Culture: Isolate and culture primary cortical neurons from embryonic rats or mice in appropriate culture plates. Allow the neurons to mature for 7-10 days in vitro.

-

Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of the this compound derivative for 2 hours prior to the NMDA challenge.[23]

-

NMDA Challenge: Expose the neurons to an excitotoxic concentration of NMDA (e.g., 50-150 µM) for 30 minutes in the continued presence of the test compound.[22][23]

-

Wash and Recovery: After the challenge, wash the cells and replace the medium with fresh, NMDA-free culture medium (still containing the test compound).

-

Viability Assessment: After 24 hours of recovery, assess neuronal viability using a suitable method, such as the MTT assay (as described in section 2.2) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.[20]

-

Data Analysis: Compare the viability of neurons treated with NMDA alone to those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.

Structure-Activity Relationship (SAR) and Future Directions

Synthesizing the available data on benzofuran derivatives allows for the formulation of preliminary Structure-Activity Relationships (SAR) that can guide the rational design of more potent and selective agents.

-

Influence of Substituents: The nature and position of substituents on the benzofuran ring and on any appended moieties (from Schiff base or chalcone synthesis) are critical. Halogen atoms (Cl, Br) and methoxy groups often enhance anticancer and antimicrobial activities.[9][19] Hydrophobic groups can improve membrane permeability, which is crucial for antimicrobial efficacy.[12]

-

The Role of the Linker: In derivatives like Schiff bases and chalcones, the imine (-CH=N-) or the α,β-unsaturated carbonyl linker is not merely a spacer. These groups contribute to the overall conformation and electronic properties of the molecule, influencing how it binds to its biological target.[7]

-

Future Perspectives: The development of hybrid molecules, where the 6-methoxybenzofuran scaffold is combined with other known pharmacophores (e.g., triazoles, pyrazoles), represents a promising strategy for creating multi-target agents with improved efficacy and novel mechanisms of action.[1] Further investigation into the specific molecular targets through techniques like molecular docking and proteomics will be crucial for optimizing lead compounds and advancing them toward clinical development.[18]

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of the 2-carbaldehyde position allows for extensive chemical modification, enabling a systematic exploration of structure-activity relationships. By employing the robust experimental protocols detailed in this guide, researchers can effectively screen and characterize new derivatives, elucidating their mechanisms of action and paving the way for the development of next-generation therapeutics. The continued investigation of this privileged chemical space holds significant promise for addressing some of today's most pressing medical challenges.

References

- 1. researchhub.com [researchhub.com]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

- 14. Neuroprotection induced by NMDA preconditioning as a strategy to understand brain tolerance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. int.yasin-alsys.org [int.yasin-alsys.org]

- 19. mdpi.com [mdpi.com]

- 20. jneurosci.org [jneurosci.org]

- 21. benchchem.com [benchchem.com]

- 22. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotection against NMDA excitotoxicity by group I metabotropic glutamate receptors is associated with reduction of NMDA stimulated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxybenzofuran-2-carbaldehyde molecular structure and properties.

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its molecular structure, physicochemical and spectroscopic properties, and detailed synthetic methodologies. The guide explores the compound's reactivity, underpinned by its distinct functional groups, and highlights its pivotal role as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] These compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] this compound (CAS No. 53860-74-5) emerges as a particularly valuable derivative. Its structure incorporates an electron-donating methoxy group and a reactive aldehyde functionality, making it an exceptionally versatile intermediate for the synthesis of more complex, biologically active molecules.[1] Understanding its fundamental properties is crucial for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzofuran core substituted with a methoxy group (-OCH₃) at the 6-position and a carbaldehyde (formyl, -CHO) group at the 2-position.[1] The interplay between the aromatic system and these functional groups dictates its chemical behavior and potential for further elaboration.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 53860-74-5 | [1][5] |

| Molecular Formula | C₁₀H₈O₃ | [1][5] |

| Molecular Weight | 176.17 g/mol | [1][5] |

| IUPAC Name | 6-methoxy-1-benzofuran-2-carbaldehyde | [1] |

| Appearance | Solid | |

| Melting Point | 78-80 °C | |

| Boiling Point | 296.0 ± 20.0 °C (at 760 mmHg) | |

| SMILES | COC1=CC2=C(C=C1)C=C(O2)C=O | [1] |

| InChI Key | GOFAYQFZGHXFTL-UHFFFAOYSA-N | [1] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a self-validating system for characterization.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides a detailed map of the proton environment. Key expected signals include:

-

A distinct singlet in the downfield region (δ 9.5-10.5 ppm) corresponding to the highly deshielded aldehyde proton.

-

A sharp singlet around δ 3.8-4.0 ppm for the three protons of the methoxy group.

-

A series of signals in the aromatic region (δ 7.0-8.0 ppm) representing the protons on the benzofuran ring system, with coupling patterns indicative of their substitution.

-

-

¹³C NMR Spectroscopy : This technique identifies all unique carbon environments within the molecule. Expected resonances include:

-

A signal at ~δ 180-190 ppm for the carbonyl carbon of the aldehyde.

-

Signals in the aromatic/olefinic region (δ 110-160 ppm) for the carbons of the benzofuran core.

-

A peak around δ 55-60 ppm corresponding to the methoxy group carbon.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying key functional groups by their characteristic vibrational frequencies.[6]

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde.

-

Multiple bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings.

-

Strong C-O stretching bands for the ether linkages (methoxy and furan ring) will appear in the 1000-1300 cm⁻¹ region.[7]

-

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[8]

-

The electron-impact (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 176 , confirming the molecular weight.

-

Common fragmentation pathways may include the loss of a hydrogen radical (M-1), a formyl radical (M-29), or a methyl radical from the methoxy group (M-15).

-

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Strategy: Vilsmeier-Haack Formylation

A common and efficient method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[9] This approach is well-suited for the synthesis of this compound from the corresponding 6-methoxybenzofuran precursor. The electron-donating nature of the methoxy group and the inherent reactivity of the benzofuran ring facilitate electrophilic substitution at the C2 position.

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 6-methoxybenzofuran (1 eq.) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice containing sodium acetate (3-5 eq.). Stir vigorously until the intermediate hydrolyzes completely.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group and the electron-rich nature of the benzofuran nucleus.[1]

-

Reactions at the Aldehyde Group : The formyl group is a prime site for nucleophilic addition and condensation reactions. This allows for the construction of a vast array of derivatives, including alcohols (via reduction), carboxylic acids (via oxidation), imines/schiff bases (via condensation with amines), and alkenes (via Wittig or Horner-Wadsworth-Emmons reactions).[1]

-

Reactions on the Benzofuran Ring : The benzofuran ring system is generally susceptible to electrophilic substitution. However, the aldehyde group at C2 is electron-withdrawing, which deactivates the ring towards further electrophilic attack. Reactions like nitration or halogenation, if they occur, would likely be directed to the benzene portion of the scaffold.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, and this compound serves as a critical starting point for creating novel drug candidates.[1] Its derivatives have been investigated for a range of therapeutic applications.

-

Anticancer Agents : Many benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2] The aldehyde can be converted into hydrazones, pyrazolines, or other heterocyclic systems known to possess antitumor activity.[2] For example, Moracin M, a 2-arylbenzofuran, has shown activity against human melanoma cells.[4]

-

Anti-Alzheimer's Agents : The scaffold has been used to develop dual inhibitors of cholinesterases (AChE and BChE) and β-secretase (BACE1), key enzymes in the pathology of Alzheimer's disease.[10] The aldehyde handle allows for the introduction of pharmacophores that can interact with the active sites of these enzymes.

-

Antimicrobial Agents : The benzofuran core is present in compounds with potent antibacterial and antifungal properties.[11] this compound can be elaborated into Schiff bases or chalcone-like structures, which are classes of compounds frequently associated with antimicrobial activity.

-

Neuroprotective Agents : Certain benzofuran-type stilbenes isolated from natural sources have shown significant neuroprotective activity against glutamate-induced cell death.[3] This highlights the potential of the core structure in developing treatments for neurodegenerative disorders.

Caption: Role as a scaffold in developing diverse therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Statements : The compound is classified as acutely toxic if swallowed (H301) and may cause skin, eye, and respiratory irritation.[12]

-

Precautionary Measures : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : For long-term stability, the compound should be stored at -20°C, sealed tightly under an inert atmosphere, and protected from moisture.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its straightforward synthesis and the versatility of its aldehyde functional group make it an ideal platform for the generation of diverse molecular libraries. Its central role in the synthesis of compounds targeting cancer, neurodegenerative diseases, and microbial infections underscores its continued importance in the field of drug discovery. Future research will likely focus on developing more efficient, one-pot synthetic methodologies and exploring its application in novel therapeutic areas through the design of innovative derivatives.

References

- 1. Buy this compound | 53860-74-5 [smolecule.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. 53860-74-5 | this compound - AiFChem [aifchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. scribd.com [scribd.com]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 6-Methoxybenzofuran-2-carbaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde: Starting Materials and Core Methodologies

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its benzofuran scaffold, substituted with both an aldehyde and a methoxy group, offers versatile handles for further chemical modification. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key building block, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack and Duff reactions, offering detailed, field-proven protocols and comparative data to aid researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The specific isomer, this compound, has garnered significant attention as a precursor for compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The aldehyde at the 2-position serves as a versatile anchor for constructing more complex molecular architectures through reactions such as Wittig olefination, aldol condensation, and reductive amination. The methoxy group at the 6-position, meanwhile, modulates the electronic properties and lipophilicity of the molecule, often enhancing its pharmacological profile.

The selection of an appropriate synthetic route is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide will explore the most prevalent and efficient methods for the synthesis of this compound.

Synthetic Strategies: A Comparative Overview

The formylation of an activated aromatic ring is the most common approach to introduce the aldehyde group onto the 6-methoxybenzofuran core. The two primary methods employed are the Vilsmeier-Haack reaction and the Duff reaction, each with its own set of advantages and ideal starting materials.

| Reaction | Typical Starting Material | Reagents | Key Advantages |

| Vilsmeier-Haack Reaction | 6-Methoxybenzofuran | POCl₃, DMF | High yields, good regioselectivity |

| Duff Reaction | 6-Methoxy-2(3H)-benzofuranone | Hexamethylenetetramine (HMTA), acid | Utilizes a different, readily available starting material |

The Vilsmeier-Haack Approach: Formylation of 6-Methoxybenzofuran

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, such as 6-methoxybenzofuran. The reaction proceeds via an electrophilic substitution mechanism, where the Vilsmeier reagent, a chloroiminium ion, acts as the formylating agent.

Mechanism of Action

The reaction is initiated by the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich 2-position of the 6-methoxybenzofuran ring. The resulting intermediate is subsequently hydrolyzed to yield the desired aldehyde.

Figure 1: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

Materials:

-

6-Methoxybenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 6-methoxybenzofuran (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution until pH ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

The Duff Reaction: An Alternative Pathway

The Duff reaction provides an alternative route to this compound, particularly when 6-methoxybenzofuran is not the most convenient starting material. This method typically employs a more substituted benzofuran precursor, such as 6-methoxy-2(3H)-benzofuranone, and uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Mechanistic Considerations

The Duff reaction involves the electrophilic aromatic substitution of the benzofuranone with an iminium ion generated from HMTA. The reaction is typically carried out in a protic acid, such as acetic acid or trifluoroacetic acid, which facilitates the formation of the electrophile. Subsequent hydrolysis of the resulting Schiff base yields the aldehyde.

Figure 2: Generalized workflow for the Duff reaction approach.

Experimental Protocol

Materials:

-

6-Methoxy-2(3H)-benzofuranone

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-2(3H)-benzofuranone (1.0 eq) and HMTA (2.0 eq) in trifluoroacetic acid (10 vol).

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and add water to hydrolyze the intermediate.

-

Stir for an additional 1-2 hours.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the Vilsmeier-Haack formylation of 6-methoxybenzofuran, a route that generally offers high yields and excellent regioselectivity. The Duff reaction presents a viable alternative, particularly when starting from benzofuranone precursors. The choice between these methods will ultimately depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. As the demand for novel benzofuran-based compounds continues to grow in the pharmaceutical and materials science sectors, the optimization of these and other synthetic routes will remain an area of active research.

References

-

Title: A convenient synthesis of this compound Source: Organic Syntheses, Coll. Vol. 10, p.531 (2004); Vol. 79, p.146 (2002). URL: [Link]

-

Title: Synthesis of 6-Methoxy-2,3-dihydro-1-benzofuran-2-carbaldehyde Source: Molbank 2005, M411 URL: [Link]

-

Title: An efficient synthesis of novel benzofuran derivatives Source: Arkivoc 2007 (xv) 193-200 URL: [Link]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 6-Methoxybenzofuran-2-carbaldehyde in Medicinal Chemistry

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural and synthetic compounds.[1] This in-depth guide focuses on a particularly promising derivative, 6-Methoxybenzofuran-2-carbaldehyde, a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features, including a reactive aldehyde group and a strategically positioned methoxy substituent, make it an ideal starting point for the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document will explore the synthetic pathways leveraging this key intermediate, delve into the mechanisms of action of its derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Moiety in Drug Discovery

Benzofuran and its derivatives are ubiquitous in nature and have captivated the attention of medicinal chemists for decades.[2] Their inherent biological activities have led to the development of numerous clinically significant drugs. The unique electronic and structural characteristics of the benzofuran ring system allow for diverse interactions with biological targets, making it a fertile ground for the discovery of new therapeutics.[1] The presence of the oxygen-containing heterocyclic ring fused to a benzene ring imparts a rigid, planar structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.

This compound (Molecular Formula: C₁₀H₈O₃, CAS Number: 53860-74-5) emerges as a particularly valuable synthon in this context. The aldehyde functionality at the 2-position serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and nucleophilic additions.[3] The methoxy group at the 6-position can influence the molecule's polarity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic efficacy.

Synthetic Pathways and Key Derivatives

The chemical reactivity of this compound allows for the synthesis of a diverse library of derivatives. Two of the most prominent and fruitful synthetic avenues are the Knoevenagel condensation to form chalcones and related structures, and the formation of Schiff bases.

Knoevenagel Condensation: Gateway to Chalcones and Bioactive Alkenes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[4] This reaction, when applied to this compound, provides a straightforward route to a variety of α,β-unsaturated compounds, most notably chalcones. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are well-documented for their broad range of biological activities, including potent anticancer effects.[5][6]

Experimental Protocol: Synthesis of a 6-Methoxybenzofuran Chalcone Derivative

Objective: To synthesize a chalcone derivative via Knoevenagel condensation of this compound with an appropriate acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Stirring apparatus

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of NaOH to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

The precipitated solid (the chalcone derivative) is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Schiff Base Formation: A Route to Antimicrobial Agents

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[7] The reaction of this compound with various primary amines yields a diverse range of Schiff bases. These compounds have garnered significant interest due to their well-established antimicrobial properties.[8][9] The imine linkage is crucial for their biological activity, and modifications to the amine substituent can fine-tune their spectrum of activity.

Experimental Protocol: Synthesis of a 6-Methoxybenzofuran Schiff Base Derivative

Objective: To synthesize a Schiff base derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., aniline or a substituted aniline)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Stirring apparatus

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that crystallizes out is collected by filtration.

-

If no solid forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

-

Characterize the synthesized Schiff base using FT-IR, ¹H NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.[8]

Potential Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas. The following sections highlight some of the key applications with supporting evidence.

Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with anticancer properties.[5][10] Chalcones derived from benzofuran carbaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[5][11] For instance, certain benzofuran-substituted chalcones have shown promising antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[10] The presence of a methoxy group can enhance this activity. For example, a chalcone derivative with a 4-methoxy substitution on the phenyl ring exhibited potent activity against MCF-7, HepG2, and HCT116 cell lines, with IC₅₀ values of 3.44 ± 0.19, 4.64 ± 0.23, and 6.31 ± 0.27 μM, respectively.[6]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-substituted Chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [6] |

| Benzofuran-substituted Chalcone | PC-3 (Prostate) | Varies | [10] |

| Benzofuran-substituted Chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [6] |

| Benzofuran-substituted Chalcone | HCT116 (Colon) | 6.31 ± 0.27 | [6] |

Mechanism of Action: Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[3] They can trigger both intrinsic and extrinsic apoptotic pathways, often initiated by an increase in reactive oxygen species (ROS) levels within the cancer cells.[11]

Caption: Proposed mechanism of anticancer activity of benzofuran chalcones.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[1] Benzofuran derivatives, particularly Schiff bases, have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[8][9] The imine group in Schiff bases is thought to be crucial for their antimicrobial action. The antimicrobial efficacy can be modulated by altering the substituents on the amine portion of the molecule.

Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde Schiff Base | Escherichia coli | 62.5 - 250 | [7] |

| Benzaldehyde Schiff Base | Staphylococcus aureus | 62.5 | [7] |

| Benzaldehyde Schiff Base | Candida albicans | 250 | [7] |

Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is believed that Schiff bases can interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes, leading to microbial cell death.

Caption: Workflow for antimicrobial drug discovery using benzofuran Schiff bases.

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties.[12][13][14] For instance, a novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, iNOS, and TNF-α.[15]

Furthermore, benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. These include monoamine oxidases (MAOs), which are targets for neurodegenerative diseases, and cholinesterases, which are relevant to Alzheimer's disease.[16][17][18] The substitution pattern on the benzofuran ring, including the presence of methoxy groups, plays a crucial role in the potency and selectivity of enzyme inhibition.[16]

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its potential for the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives through innovative synthetic strategies and exploring their efficacy in in vivo models of cancer, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of new drug candidates with improved therapeutic profiles. The continued exploration of the chemical space around the 6-methoxybenzofuran scaffold holds significant promise for addressing unmet medical needs.

References

-

Synthesis of Chalcones with Anticancer Activities. PMC - NIH. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Hindawi. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. [Link]

-

Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]

-

Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). ResearchGate. [Link]

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. CNR-IRIS. [Link]

-

Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Oriental Journal of Chemistry. [Link]

-

Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Neliti. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences. [Link]

-

synthesis, dft study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. Semantic Scholar. [Link]

-

Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Semantic Scholar. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

-

Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. Indian Journal of Chemistry. [Link]

-

Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. UniCA IRIS. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Uppsala University Publications. [Link]

-

Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC - PubMed Central. [Link]

-

Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. [Link]

-

Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework. RSC Publishing. [Link]

-

In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. MDPI. [Link]

-

Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. ResearchGate. [Link]

-

Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. Ingentium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]